2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol
Overview
Description
“2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol” is a chemical compound . It is a derivative of thienopyrimidine, a heterocyclic compound that has been widely used as a scaffold in the design of compounds in the chemical sector with a variety of biologically active compounds .
Synthesis Analysis
The synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines, which includes “this compound”, has been investigated . The most active compounds, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol have IC₅₀ 0.16 and 0.18 μM, respectively .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed by molecular modeling studies . The structure-activity relationship (SAR) of N-phenylthieno[2,3-d]pyrimidin-4-amines was investigated .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been analyzed . Binding of active compounds with FGFR1 kinase was analyzed by molecular modeling studies .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and whether the compound is canonicalized .Mechanism of Action
Target of Action
The primary targets of 2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol are a variety of enzymes such as kinases and phosphodiesterases . These enzymes play crucial roles in cellular signaling pathways, regulating various biological processes.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the enzymes, leading to changes in the cellular processes they regulate.
Result of Action
The inhibition of kinases and phosphodiesterases by this compound can lead to alterations in cellular signaling pathways . This can result in a variety of molecular and cellular effects, potentially contributing to the compound’s therapeutic activity for various diseases .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-7-6-15-13-12-11(10-4-2-1-3-5-10)8-19-14(12)17-9-16-13/h1-5,8-9,18H,6-7H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTYTYHRPAHYAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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